molecular formula C15H15Cl2N3O2 B6698579 N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B6698579
M. Wt: 340.2 g/mol
InChI Key: YCIGNQJYFDWWDW-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2/c16-10-1-2-14(13(17)7-10)20-5-3-12(9-20)18-15(21)8-11-4-6-22-19-11/h1-2,4,6-7,12H,3,5,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIGNQJYFDWWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=NOC=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxazole ring separately, followed by their coupling. One common method includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of 2,4-dichlorobenzaldehyde with an amine to form an imine, which is then reduced to the corresponding amine. Cyclization with a suitable reagent yields the pyrrolidine ring.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an α-haloketone with an amide.

    Coupling Reaction: The final step involves coupling the pyrrolidine and oxazole rings through an acylation reaction using a suitable acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-thiazol-3-yl)acetamide
  • N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-imidazol-3-yl)acetamide

Uniqueness

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide is unique due to the presence of both the oxazole and pyrrolidine rings, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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